molecular formula C13H19NO B13527787 2-(4-Isopropylphenyl)morpholine

2-(4-Isopropylphenyl)morpholine

Cat. No.: B13527787
M. Wt: 205.30 g/mol
InChI Key: CIMUGRNTBONRFH-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)morpholine is an organic compound that belongs to the class of morpholines Morpholines are heterocyclic amines that contain both amine and ether functional groups This compound is characterized by the presence of a morpholine ring substituted with a 4-isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isopropylphenyl)morpholine typically involves the reaction of 4-isopropylphenylamine with an appropriate morpholine derivative. One common method is the nucleophilic substitution reaction where 4-isopropylphenylamine reacts with a halogenated morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Isopropylphenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The morpholine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are often employed.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted morpholine derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Isopropylphenyl)morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Morpholine: The parent compound, which lacks the 4-isopropylphenyl group.

    4-Phenylmorpholine: A similar compound with a phenyl group instead of an isopropylphenyl group.

    2-(4-Methylphenyl)morpholine: A compound with a methylphenyl group instead of an isopropylphenyl group.

Uniqueness: 2-(4-Isopropylphenyl)morpholine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)morpholine

InChI

InChI=1S/C13H19NO/c1-10(2)11-3-5-12(6-4-11)13-9-14-7-8-15-13/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

CIMUGRNTBONRFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CNCCO2

Origin of Product

United States

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